molecular formula C7H10O4 B057616 Dimethyl itaconate CAS No. 617-52-7

Dimethyl itaconate

Cat. No. B057616
CAS RN: 617-52-7
M. Wt: 158.15 g/mol
InChI Key: ZWWQRMFIZFPUAA-UHFFFAOYSA-N
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Patent
US07375241B2

Procedure details

The hydrogenation is carried out by a method similar to example G2 using the rhodium complex of example F5. The conversion is quantitative, and the optical yield ee of the hydrogenation product (dimethyl methylsuccinate) is greater than 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:7][C:8]([O:10][CH3:11])=[O:9])[C:3]([O:5][CH3:6])=[O:4]>[Rh]>[C:3]([O:5][CH3:6])(=[O:4])[C:2]([CH2:7][C:8]([O:10][CH3:11])=[O:9])=[CH2:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OC)CC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)CC(=O)OC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.